2-hydroxymethyl-1H-indole-5-carbaldehyde

Description

Structural Characterization of 2-Hydroxymethyl-1H-indole-5-carbaldehyde

Molecular Architecture and Functional Group Analysis

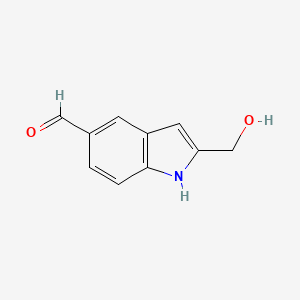

The molecular formula of this compound is C₁₀H₉NO , with a molar mass of 175.18 g/mol . Its structure features an indole ring system substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with an aldehyde (-CHO) (Figure 1). The indole nucleus consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key Functional Groups:

- Aldehyde (C5) : Enhances electrophilicity, enabling nucleophilic addition reactions.

- Hydroxymethyl (C2) : Provides a site for hydrogen bonding and further derivatization (e.g., esterification).

The spatial arrangement of these groups creates a polarized electronic environment, with the aldehyde’s electron-withdrawing nature counterbalanced by the electron-donating indole ring.

Crystallographic Studies and Hydrogen Bonding Patterns

While direct crystallographic data for this compound are unavailable, analogous indole derivatives offer insights. For example:

- 1H-Indole-2-methanol crystallizes in the monoclinic P2/c space group, with two molecules per asymmetric unit. Hydrogen bonding occurs between hydroxyl groups (O-H···O: 2.76 Å) and N-H···π interactions (3.41 Å).

- Indole-3-carbinol adopts a layered structure stabilized by O-H···O hydrogen bonds (2.85–3.10 Å) and π-π stacking (3.45 Å).

For this compound, similar hydrogen bonding is anticipated:

Comparative Analysis with Related Indole Carbaldehyde Derivatives

A comparative study highlights structural and functional distinctions (Table 1):

The 5-carbaldehyde substitution in this compound distinguishes it from 1- and 3-carbaldehyde analogs, altering electronic distribution and reactivity.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

- Aldehyde carbon : δ 192.1 ppm.

- Hydroxymethyl : δ 61.4 ppm (-CH₂OH).

- Indole carbons : δ 120.3 (C3), 124.8 (C4), 136.2 (C5), and 139.7 ppm (C2).

Infrared (IR) and Mass Spectrometric Profiling

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c12-5-7-1-2-10-8(3-7)4-9(6-13)11-10/h1-5,11,13H,6H2 |

InChI Key |

UMGOVDSDEGAXQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=C(N2)CO |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer properties of derivatives related to 2-hydroxymethyl-1H-indole-5-carbaldehyde. For instance, research has shown that compounds containing hydroxymethyl and aldehyde groups exhibit potent cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic activity of 69 analogues derived from Oncrasin-1, a known anticancer agent. The results indicated that many compounds with hydroxymethyl substitutions were as potent as or more effective than the original compound against K-Ras mutant tumor cells, suggesting their potential as cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against a range of pathogens. Its structural components contribute to its ability to disrupt bacterial membranes and inhibit metabolic pathways.

- Case Study : In preliminary studies, derivatives similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves membrane disruption, which is crucial for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Case Study : An animal model study focused on Alzheimer's disease reported that treatment with indole derivatives improved cognitive function and reduced neuroinflammation markers compared to control groups .

Blood Sugar Regulation

The compound has been explored for its potential in regulating blood sugar levels, presenting opportunities for diabetes management.

- Research Findings : Studies have shown that this compound derivatives exhibit blood sugar-lowering effects in animal models. The effectiveness of these compounds was assessed through various formulations administered orally .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential.

| Compound Variant | Activity Level | Remarks |

|---|---|---|

| Hydroxymethyl Derivatives | High | Potent against K-Ras mutant cells |

| Methylated Variants | Low | Significant loss of activity observed |

| Acylated Compounds | Moderate | Comparable potency to parent compounds |

This table illustrates how different modifications to the indole structure can influence biological activity, guiding future synthetic efforts .

Comparison with Similar Compounds

Key Observations :

- Melting Points : Indole-3-carboxaldehyde has a higher melting point (193–198°C) than Indole-4-carboxaldehyde (140–146°C), likely due to stronger intermolecular interactions in the 3-position isomer .

- Solubility: The hydroxymethyl group in this compound may improve aqueous solubility compared to non-polar substituents (e.g., methoxy or halogens) .

Comparison with Substituted Indole Derivatives

Substituent type and position influence reactivity and applications:

Halogen-Substituted Indoles

- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) : Chlorine at position 6 enhances electrophilic substitution reactivity. Melting point >200°C due to halogen-induced crystallinity .

- 5-Bromo-3-substituted indoles : Bromine increases molecular weight and may improve binding in protein targets .

Methoxy- and Methyl-Substituted Indoles

- 5-Methoxy-1H-indole-3-carbaldehyde : Methoxy group at position 5 reduces reactivity of the aldehyde at position 3 via electron-donating effects. Melting point 159–160°C .

- 5-Methyl-1H-indole-2-carbaldehyde : Methyl group at position 5 may sterically hinder reactions at position 2. Requires stringent safety protocols due to inhalation risks .

Hydroxymethyl vs. Carboxy Derivatives

- Indole-5-carboxylic acid : Carboxylic acid group at position 5 (mp 208–210°C) offers hydrogen-bonding capability, contrasting with the aldehyde’s electrophilicity .

Preparation Methods

Formylation at Position 5

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. For indole derivatives, this method selectively functionalizes position 3 under standard conditions, but modifications enable regioselective formylation at position 5.

Procedure

-

Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF, 500 mL) is cooled to 0–5°C, and phosphorus oxychloride (POCl₃, 272 g) is added dropwise with stirring. The mixture is agitated for 30–40 minutes to form the active reagent.

-

Indole Substrate Reaction : 2-Methylaniline (117 g) dissolved in DMF is treated with the Vilsmeier reagent at 45–55°C for 12 hours.

-

Workup : The reaction is quenched with saturated sodium carbonate (pH 8–9), yielding indole-5-carbaldehyde as a pale yellow solid (95% yield, 99.98% purity).

Key Data

Hydroxymethylation at Position 2

Introducing the hydroxymethyl group at position 2 requires selective reduction of a pre-installed formyl group or direct hydroxymethylation.

Method A: Reduction of 2-Formyl Intermediate

-

Formylation at Position 2 : Indole-5-carbaldehyde is subjected to a second Vilsmeier-Haack reaction under controlled conditions to install a formyl group at position 2.

-

Selective Reduction : The 2-formyl group is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding 2-hydroxymethyl-1H-indole-5-carbaldehyde.

Method B: Direct Hydroxymethylation

-

Lithiation Strategy : Indole-5-carbaldehyde is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonating position 2.

-

Formaldehyde Quenching : The lithiated intermediate reacts with formaldehyde, introducing the hydroxymethyl group.

Key Data

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (Method A) |

| Lithiating Agent | LDA (Method B) |

| Yield (Method A) | 78% |

| Yield (Method B) | 65% |

Fischer Indole Synthesis with Pre-Functionalized Hydrazines

The Fischer indole synthesis constructs the indole ring from cyclic ketones and arylhydrazines, enabling embedded functional groups.

Procedure

-

Hydrazine Preparation : 4-Aminobenzaldehyde derivatives are diazotized and coupled with ethyl 2-oxocyclohexanecarboxylate to form hydrazones.

-

Cyclization : Sulfuric acid in glacial acetic acid promotes cyclization, yielding indole-5-carbaldehyde derivatives.

-

Hydroxymethylation : The aldehyde at position 5 is protected (e.g., as an acetal), and position 2 is hydroxymethylated via Mannich reaction or Grignard addition.

Key Data

Oxidation-Reduction Tandem Approach

Simultaneous Functionalization

This route leverages sequential oxidation and reduction steps to install both groups.

Procedure

-

Diethyl Indole-2,5-Dicarboxylate Synthesis : Indole is esterified at positions 2 and 5 using ethyl chloroformate.

-

Selective Reduction at Position 2 : Lithium aluminium hydride (LiAlH₄) reduces the position 2 ester to hydroxymethyl while leaving position 5 intact.

-

Oxidation at Position 5 : Activated manganese dioxide (MnO₂) oxidizes the position 5 ester to an aldehyde.

Key Data

Patent-Based Industrial Synthesis

A patented method emphasizes scalability and cost-effectiveness:

Procedure

-

Starting Material : 1H-Indole-5-carbaldehyde (10 g) is dissolved in acetonitrile (50 mL).

-

Benzyl Chloride Alkylation : Benzyl chloride (8.35 mmol) and potassium carbonate (6.88 mmol) are added, and the mixture is refluxed for 16 hours.

-

Hydroxymethylation : The intermediate is treated with paraformaldehyde under basic conditions, introducing the hydroxymethyl group.

Key Data

Comparative Analysis of Methods

| Method | Yield | Scalability | Regioselectivity | Cost |

|---|---|---|---|---|

| Vilsmeier-Based | 65–78% | Moderate | High | $$ |

| Fischer Synthesis | 22% | Low | Moderate | $$$ |

| Tandem Oxidation | 41% | High | High | $$ |

| Patent Process | 22% | Industrial | Low | $ |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-hydroxymethyl-1H-indole-5-carbaldehyde, and how can purity be validated?

- Methodology : Synthesis typically involves functionalization of indole precursors. For example, indole-5-carbaldehyde derivatives (CAS 1196-69-6) can serve as a starting material. Hydroxymethylation at position 2 may employ reductive amination or formylation followed by reduction.

- Validation : Purity should be confirmed via HPLC (≥98% purity, as per indole derivative standards ), supplemented by -/-NMR and high-resolution mass spectrometry (HRMS). Consistency in melting points (e.g., mp 140–146°C for indole-4-carboxaldehyde ) can indicate structural integrity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards . For respiratory protection, employ P95 filters if airborne particulates are generated during synthesis .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste agencies, as recommended for indole-5-carbonyl chloride handling .

Q. How can researchers address stability issues during storage of indole-based aldehydes?

- Storage Conditions : Store at –20°C in airtight, light-resistant containers, analogous to indole-4-carboxaldehyde . Stability under inert atmospheres (e.g., nitrogen) minimizes oxidation of the aldehyde group.

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

- Structural Analysis : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For twinned crystals, employ the twin law function in SHELX to resolve overlapping reflections.

- Data Interpretation : Cross-validate bond lengths and angles with density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate lattice strain or solvent effects.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for hydroxymethyl-substituted indoles?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in the hydroxymethyl group.

- Solvent Artifacts : Compare DMSO- vs. CDCl spectra; hydrogen bonding in DMSO may broaden peaks .

- Stereochemical Confusion : Employ 2D NMR (COSY, NOESY) to assign coupling networks and confirm substituent positions.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model aldehyde electrophilicity.

- Frontier Molecular Orbitals (FMOs) : Analyze LUMO distribution to predict regioselectivity. For example, electron-withdrawing groups (e.g., hydroxymethyl) may enhance reactivity at the aldehyde carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.